Cyclohexanecarboxylic acid, 2-chloro-, trans-

Description

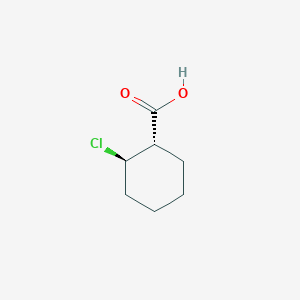

Cyclohexanecarboxylic acid, 2-chloro-, trans- (CAS: Not explicitly provided in evidence) is a chlorinated derivative of cyclohexanecarboxylic acid (CAS: 98-89-5, molecular formula C₇H₁₁ClO₂) with a chlorine substituent at the 2-position and a trans-configuration. This compound belongs to the class of halogenated cyclohexane derivatives, where the trans stereochemistry influences its physical, chemical, and biological properties.

The trans configuration ensures distinct spatial arrangements compared to cis isomers, affecting intermolecular interactions and reactivity. For example, trans-substituted cyclohexane derivatives often exhibit higher thermal stability and lower solubility in polar solvents due to reduced dipole moments compared to cis isomers .

Properties

CAS No. |

26041-69-0 |

|---|---|

Molecular Formula |

C7H11ClO2 |

Molecular Weight |

162.61 g/mol |

IUPAC Name |

(1S,2R)-2-chlorocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C7H11ClO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |

InChI Key |

UOYCVJQBIVUXEK-PHDIDXHHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)Cl |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Aromatic Precursors

One of the principal synthetic strategies involves the hydrogenation of benzenecarboxylic acid derivatives to yield cyclohexanecarboxylic acid compounds, which can be subsequently functionalized to introduce the 2-chloro substituent.

Process Overview : Starting from benzenecarboxylic acid compounds, catalytic hydrogenation is conducted in the presence of hydrogen and aryl hydrogenation catalysts such as rhodium or ruthenium supported on solids. The reaction typically occurs in solvents containing tertiary cyclic amide compounds (e.g., N-methylpyrrolidone or related solvents) to enhance solubility and catalyst performance.

Reaction Conditions : Hydrogenation is performed in batch or continuous reactors at temperatures and pressures optimized for selective ring saturation and functional group tolerance. Reaction times range from 0.5 to 20 hours, with weight hourly space velocities between 0.1 and 3.0 h⁻¹.

Outcome : This step yields cyclohexanecarboxylic acid derivatives with cis/trans isomer ratios typically between 3.0 and 5.2 (favoring trans isomers). The trans isomer is often the desired product due to its stereochemical properties relevant to downstream applications.

Further Functionalization : The carboxylic acid group can be selectively hydrogenated to hydroxymethyl groups under similar catalytic conditions, producing hydroxymethylcyclohexane compounds, which can be precursors to chlorinated derivatives.

This method is noted for its scalability and the ability to recycle solvents and catalysts, reducing waste and improving sustainability.

Direct Chlorination of Cyclohexanecarboxylic Acid

Although direct chlorination of cyclohexanecarboxylic acid derivatives to introduce the 2-chloro substituent is less commonly detailed in the literature, halogenation reactions typically involve:

Reagents : Use of chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or N-chlorosuccinimide (NCS) under controlled conditions.

Mechanism : Electrophilic substitution or radical chlorination at the 2-position of the cyclohexane ring. Control of stereochemistry (trans vs. cis) is challenging and often requires selective catalysts or reaction conditions.

Limitations : Potential for over-chlorination or side reactions; thus, this method is less favored without stereoselective catalysts or protecting groups.

One-Pot Synthesis via Catalytic Reduction of Aromatic Amino Acid Precursors

A notable method for preparing trans-4-substituted cyclohexanecarboxylic acids, including amino derivatives, involves the catalytic hydrogenation of aromatic amino acid precursors such as p-aminobenzoic acid.

Catalysts : Rhodium on supports (e.g., Rh/C) under mild conditions.

Selectivity : This method achieves a trans isomer ratio exceeding 75%, which is significant for stereochemical purity.

Process : The reaction proceeds in one pot, converting aromatic amino acids directly to trans-substituted cyclohexanecarboxylic acids without requiring isomer separation steps.

Post-Reaction Workup : Includes filtration to remove catalysts, extraction, acidification, and purification steps to isolate high-purity trans isomers with yields around 60-70%.

This method demonstrates efficiency and stereochemical control, making it attractive for industrial applications.

Cyclohexane Ring Formation with Substituted Precursors

Alternative synthetic routes involve constructing the cyclohexane ring with substituents already in place:

Method : Treating α-substituted precursors, such as 2-(ethenyloxy)ethyl compounds, with mineral acids (e.g., hydrochloric acid) under heating to induce ring closure and functional group installation.

Application : This method is useful for preparing 4-substituted cyclohexanecarboxylic acids with halogen substituents.

Advantages : Provides an alternative to hydrogenation methods, especially when starting from non-aromatic precursors.

Challenges : Requires careful control of reaction conditions to avoid side reactions and ensure the correct stereochemistry.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Stereoselectivity (trans/cis) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrogenation of benzenecarboxylic acids | Rhodium or Ruthenium catalysts, tertiary cyclic amide solvents | 0.5–20 h, batch or continuous reactors, H₂ pressure | 3.0–5.2 (favoring trans) | Variable | Scalable, solvent and catalyst recycling possible; allows further functionalization |

| Direct chlorination of cyclohexanecarboxylic acid | Thionyl chloride, PCl₅, NCS | Controlled temperature, inert atmosphere | Low to moderate | Variable | Less stereoselective; risk of side reactions |

| One-pot catalytic hydrogenation of aromatic amino acids | Rhodium on support (Rh/C) | Mild conditions, room temperature to 60 °C | >75% trans | 60–70 | High stereoselectivity; efficient one-pot process; suitable for amino acid derivatives |

| Cyclohexane ring formation from substituted precursors | α-substituted ethylenic compounds, mineral acids (HCl) | Heating 70–90 °C | Not specified | Not specified | Alternative route; requires careful control; useful for specific substituted targets |

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2-chloro-, trans- undergoes various chemical reactions, including:

-

Substitution Reactions

- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

- Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).

-

Reduction Reactions

- The compound can be reduced to cyclohexanecarboxylic acid using reducing agents.

- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

-

Oxidation Reactions

- The compound can be oxidized to form cyclohexanone derivatives.

- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

Substitution: Cyclohexanecarboxylic acid derivatives with different functional groups.

Reduction: Cyclohexanecarboxylic acid.

Oxidation: Cyclohexanone derivatives.

Scientific Research Applications

Medicinal Chemistry

Intermediates in Drug Synthesis

Cyclohexanecarboxylic acid derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. For instance, trans-4-isopropyl-cyclohexanecarboxylic acid has been identified as a crucial intermediate in the development of D-phenylalanine derivatives, which are explored for their antidiabetic properties . The ability to produce high-purity trans forms of cyclohexanecarboxylic acids through epimerization methods enhances their utility in drug development.

| Compound | Application | Reference |

|---|---|---|

| Trans-4-isopropyl-cyclohexanecarboxylic acid | Antidiabetic drug precursor | |

| Rapamycin analogs | Cancer treatment and immunosuppression |

Polyketide Production

Cyclohexanecarboxylic acid serves as a starter unit for the biosynthesis of polyketides, which are important in the development of various natural products and pharmaceuticals. The polyketide backbone is synthesized via head-to-tail condensation processes involving cyclohexanecarboxylic acid . This pathway is significant for producing compounds like rapamycin, which has applications in cancer therapy and immunosuppression .

Material Science

Liquid Crystals

Certain derivatives of cyclohexanecarboxylic acids are employed as intermediates in the production of liquid crystals. These materials are essential in the manufacturing of displays and other electronic devices. The structural properties of cyclohexanecarboxylic acids allow for the design of liquid crystals with specific thermal and optical characteristics .

Organic Synthesis

Catalytic Reactions

Recent studies have demonstrated that cyclohexanecarboxylic acids can undergo unique catalytic transformations, such as dehydrogenation-olefination-decarboxylation sequences. These reactions enable the formation of complex organic molecules from simple precursors, showcasing the versatility of cyclohexanecarboxylic acids in synthetic organic chemistry .

Case Studies

Case Study 1: Synthesis of Antidiabetic Compounds

A study demonstrated the synthesis of trans-4-isopropyl-cyclohexanecarboxylic acid through a novel epimerization method using potassium hydroxide at elevated temperatures. This method yielded a product with over 99% purity, highlighting its potential for large-scale pharmaceutical applications .

Case Study 2: Liquid Crystal Development

Research into 4-alkyl-cyclohexanecarboxylic acids revealed their effectiveness as intermediates for liquid crystal compounds. These compounds exhibit favorable thermal stability and optical properties, making them suitable for use in advanced display technologies .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2-chloro-, trans- depends on its specific application

-

Molecular Targets

- Enzymes: The compound may inhibit or activate specific enzymes.

- Receptors: It may bind to receptors and modulate their activity.

-

Pathways Involved

- Signal Transduction: The compound can influence cellular signaling pathways.

- Metabolic Pathways: It may affect metabolic processes by interacting with key enzymes.

Comparison with Similar Compounds

Substituent Position and Functional Groups

- Cyclohexanecarboxylic Acid, 4-(Aminomethyl)-, Trans- (Tranexamic acid, CAS: 1197-18-8): Features an aminomethyl group at the 4-position instead of chlorine. The trans configuration enhances its antifibrinolytic activity, making it clinically significant in reducing bleeding .

- Cyclohexanecarboxylic Acid, 4-[(4-Chlorophenoxy)Methyl]-, Trans- (CAS: 95233-34-4): Contains a bulky 4-chlorophenoxymethyl group at the 4-position, increasing molecular weight (268.736 g/mol) and lipophilicity compared to the 2-chloro derivative .

- Cyclohexanecarboxylic Acid, 1-Amino-2-Hydroxy-, (1R,2S)- (CAS: 197247-91-9): Combines amino and hydroxyl groups at the 1- and 2-positions, respectively, introducing hydrogen-bonding capabilities absent in the 2-chloro analog .

Stereochemical Variations

- Cis-2-Aminocyclohexanecarboxylic Acid Hydrochloride (CAS: 57266-55-4): Demonstrates how cis configurations alter solubility and biological activity. Cis isomers generally exhibit higher dipole moments, increasing aqueous solubility but reducing membrane permeability compared to trans isomers .

Physical and Chemical Properties

- Acidity: The electron-withdrawing chlorine substituent in the 2-chloro derivative increases acidity (lower pKa) compared to the parent cyclohexanecarboxylic acid. Tranexamic acid, with an aminomethyl group, exhibits zwitterionic behavior in aqueous solutions, enhancing solubility .

- Thermal Stability : Trans isomers generally display higher thermal stability. For example, trans-4-substituted cyclohexanecarboxylic acid esters (e.g., 4-ethoxy-2,3-difluorophenyl esters) are used in liquid crystal displays due to stable mesophases .

Biological Activity

Cyclohexanecarboxylic acid, 2-chloro-, trans- (C7H11ClO2) is a chlorinated derivative of cyclohexanecarboxylic acid that exhibits notable biological activity due to its unique structural features. This article explores its synthesis, biological interactions, and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

Cyclohexanecarboxylic acid, 2-chloro-, trans- is characterized by:

- Molecular Formula : C7H11ClO2

- Molecular Weight : Approximately 162.61 g/mol

- Functional Groups : Contains a carboxyl group (-COOH) and a chlorine atom at the second carbon of the cyclohexane ring.

The presence of the chlorine substituent significantly influences its reactivity and biological interactions, making it a versatile compound for various applications .

Synthesis Methods

Several methods have been developed for synthesizing cyclohexanecarboxylic acid, 2-chloro-, trans-. Common approaches include:

- Electrophilic Aromatic Substitution : Utilizing chlorination reactions on cyclohexanecarboxylic acid precursors.

- Oxidative Reactions : Employing permanganate or other oxidants to introduce the carboxylic acid group while preserving the chlorinated structure.

These methods highlight the compound's accessibility for research and industrial applications .

Interaction Studies

The biological activity of cyclohexanecarboxylic acid, 2-chloro-, trans- has been explored through various interaction studies. Its chlorine substituent plays a crucial role in determining its interaction profile with biological systems. This compound has been shown to participate in:

- Nucleophilic Substitution Reactions : The chlorine atom can be displaced by nucleophiles, potentially leading to biologically active derivatives.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of several cycloalkyl carboxylic acids, including cyclohexanecarboxylic acid derivatives. Results indicated moderate antibacterial activity against common pathogens, suggesting potential use as an antimicrobial agent .

- Drug Development : Research has shown that derivatives of cyclohexanecarboxylic acid can serve as intermediates in the synthesis of pharmaceuticals. For instance, compounds derived from this acid have been linked to improved drug efficacy in targeting specific cancer pathways .

Comparative Analysis

To better understand the biological activity of cyclohexanecarboxylic acid, 2-chloro-, trans-, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanecarboxylic acid | C6H10O2 | No chlorine substitution; simpler structure |

| Cyclohexanecarboxylic acid, 4-chloro-2-methyl | C8H13ClO2 | Different position of chlorine; additional methyl group |

| Cyclopentanecarboxylic acid | C5H8O2 | Smaller ring size; lacks chlorine |

The unique chlorine substitution at the second carbon position in cyclohexanecarboxylic acid, 2-chloro-, trans- enhances its reactivity compared to these similar compounds, influencing its potential applications in organic synthesis and medicinal chemistry .

Q & A

Q. How can the structural conformation of trans-2-chloro-cyclohexanecarboxylic acid be experimentally verified?

To confirm the trans stereochemistry and chlorination position, employ NMR spectroscopy :

- ¹H NMR : Axial-equatorial proton splitting patterns in the cyclohexane ring will indicate chair conformation stability. Chlorine's electron-withdrawing effect deshields adjacent protons, causing distinct chemical shifts (~3.5–4.5 ppm for Cl-proximal protons) .

- ¹³C NMR : The carbonyl carbon (COOH) appears at ~175–180 ppm, while the chlorine-bearing carbon (C2) shows a downfield shift due to electronegativity (~70–75 ppm) .

- X-ray crystallography provides definitive proof of spatial arrangement but requires high-purity crystals .

Q. What safety protocols are critical for handling trans-2-chloro-cyclohexanecarboxylic acid in the lab?

- PPE : Wear nitrile gloves (tested to ASTM D6978), safety goggles (ANSI Z87.1), and a lab coat. Use a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid contact with strong bases (risk of exothermic decarboxylation) .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Q. What synthetic routes are commonly used to prepare trans-2-chloro-cyclohexanecarboxylic acid?

- Friedel-Crafts Acylation : React cyclohexene with chloroacetyl chloride (ClCH₂COCl) in the presence of AlCl₃. The trans isomer forms preferentially due to steric hindrance during ring closure .

- Hydrolysis of Esters : Hydrolyze trans-2-chloro-cyclohexanecarboxylate esters (e.g., methyl ester) using NaOH in ethanol/water (70:30 v/v) at 80°C for 6 hours. Monitor completion via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can regioselective chlorination at the C2 position of cyclohexanecarboxylic acid be achieved?

- Catalytic Control : Use N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN) in CCl₄. The carboxyl group directs chlorination to the adjacent C2 position via steric and electronic effects .

- Stereochemical Bias : Conduct the reaction at low temperatures (−20°C) to favor trans isomer formation, leveraging kinetic control over thermodynamic stability .

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

- Purity Assessment : Re-crystallize the compound from hexane/ethyl acetate (3:1) and verify purity via HPLC (C18 column, 0.1% H₃PO₄ in H₂O/MeOH gradient). Discrepancies often arise from residual solvents or cis-isomer contamination .

- Computational Validation : Compare experimental IR or NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to confirm assignments .

Q. What strategies optimize the enantiomeric purity of trans-2-chloro-cyclohexanecarboxylic acid for pharmaceutical applications?

Q. How do stereochemical and electronic effects influence the acid dissociation constant (pKa) of this compound?

- The trans conformation reduces steric strain, stabilizing the deprotonated carboxylate form. Experimental pKa is ~4.2 (vs. ~4.8 for the cis isomer).

- Chlorine’s inductive effect lowers pKa by ~0.5 units compared to unsubstituted cyclohexanecarboxylic acid. Validate via potentiometric titration in 0.1 M KCl .

Methodological Challenges and Solutions

Q. What analytical techniques are most effective for quantifying trace impurities in trans-2-chloro-cyclohexanecarboxylic acid?

Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution?

Q. What green chemistry approaches minimize waste in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.